molecular formula C21H17FN4OS B3396635 4-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1019103-01-5

4-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B3396635
CAS No.: 1019103-01-5
M. Wt: 392.5 g/mol
InChI Key: RUIZXILYFCXQOD-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting p-tolylthiourea with α-haloketones under basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the cyclization of hydrazines with 1,3-diketones.

    Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are coupled using a suitable linker, often through a condensation reaction.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiazole ring, forming corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to amines or alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 4-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties due to the presence of the thiazole and pyrazole rings.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different applications.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-3-yl)benzamide: Similar structure but with a different position of the pyrazole ring.

    4-chloro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide: Similar structure but with a chloro group instead of a fluoro group.

    4-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-imidazol-5-yl)benzamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 4-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its stability and lipophilicity, potentially improving its bioavailability and efficacy in therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4OS/c1-13-3-5-15(6-4-13)18-12-28-21(23-18)26-19(11-14(2)25-26)24-20(27)16-7-9-17(22)10-8-16/h3-12H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIZXILYFCXQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
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4-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
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4-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
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4-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
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4-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
Reactant of Route 6
4-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

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